molecular formula C23H23N3OS B5862261 N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide

N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide

Numéro de catalogue B5862261
Poids moléculaire: 389.5 g/mol
Clé InChI: VSFKUYCXNBXFMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been extensively studied for its ability to target the CXCR4 receptor.

Mécanisme D'action

The mechanism of action of N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 involves its ability to bind to the N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor and block its activation. The N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor is a G protein-coupled receptor that is involved in a wide range of cellular processes, including cell migration, proliferation, and survival. By blocking this receptor, AMD3100 can inhibit these processes and potentially slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer research, N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 has also been studied for its effects on other physiological processes. For example, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and to improve cardiac function in models of heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 in lab experiments is its specificity for the N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor. This allows researchers to selectively target this receptor and study its effects on various cellular processes. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100. One area of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the potential therapeutic applications of AMD3100 in cancer research and other areas of medicine. Finally, there is a need for more research on the long-term safety and efficacy of this compound in humans.

Méthodes De Synthèse

The synthesis of N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 involves a multi-step process that has been well-documented in the scientific literature. The starting material for the synthesis is 2,4-dichloroquinoline, which is then converted into the corresponding carboxylic acid derivative. This compound is then reacted with cyclohexylamine and carbon disulfide to form the thioamide intermediate, which is subsequently treated with phenyl isocyanate to yield the final product.

Applications De Recherche Scientifique

N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide antagonist AMD3100 has been shown to have a wide range of potential therapeutic applications, particularly in the field of cancer research. The N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor is overexpressed in many types of cancer cells, and its activation has been implicated in tumor growth, metastasis, and resistance to chemotherapy. By blocking the N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide receptor, AMD3100 has the potential to inhibit these processes and improve the efficacy of cancer treatments.

Propriétés

IUPAC Name

N-(cyclohexylcarbamothioyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c27-22(26-23(28)24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)25-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKUYCXNBXFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.